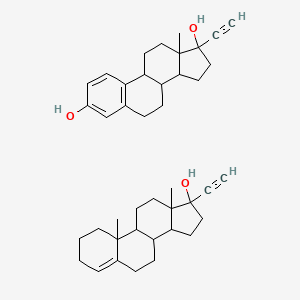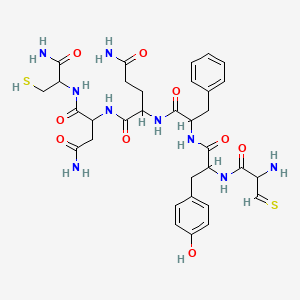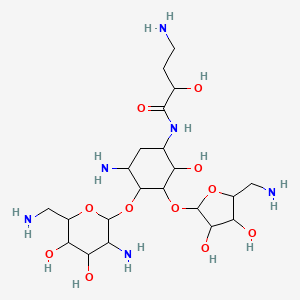
Ministat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ministat is a compound that has garnered significant attention in various scientific fields due to its unique properties and versatile applications. It is primarily known for its role in electrochemical measurements and analysis, particularly in the development of potentiostats, which are essential tools in studying electrochemical reactions.
Preparation Methods
The preparation of Ministat involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. Industrial production methods often involve large-scale synthesis in controlled environments to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Ministat undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Ministat has a wide range of scientific research applications. In chemistry, it is used in the development of potentiostats for electrochemical measurements. In biology, it is employed in the study of cellular processes and molecular interactions. In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. In industry, it is utilized in the monitoring and control of chemical processes.
Mechanism of Action
The mechanism of action of Ministat involves its interaction with specific molecular targets and pathways. In electrochemical measurements, this compound functions by controlling the voltage and current in electrochemical cells, allowing for precise measurement of electrochemical reactions. The molecular targets and pathways involved in its action include various enzymes and receptors that are essential for the regulation of electrochemical processes.
Comparison with Similar Compounds
Ministat is unique in its ability to provide accurate and reliable electrochemical measurements. Similar compounds include other potentiostats and electrochemical measurement tools, such as the multi-channel potentiostat and the heavy metal potentiostat. this compound stands out due to its portability, low cost, and high precision, making it a preferred choice for many researchers and industries.
References
- This compound - FreeBSD
- This compound 240 - HUBER
- This compound: Development and evaluation of a mini-potentiostat for electrochemical measurements
- HOME-Stat: a handheld potentiostat with open-access mobile-interface and extended measurement ranges
- Miconazole - Wikipedia
Properties
Molecular Formula |
C41H54O3 |
|---|---|
Molecular Weight |
594.9 g/mol |
IUPAC Name |
17-ethynyl-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H30O.C20H24O2/c1-4-21(22)14-11-18-16-9-8-15-7-5-6-12-19(15,2)17(16)10-13-20(18,21)3;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,7,16-18,22H,5-6,8-14H2,2-3H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 |
InChI Key |
RPGGYYVWJTWVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC=C1CCC3C2CCC4(C3CCC4(C#C)O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate](/img/structure/B12294368.png)




![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B12294429.png)
![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)

